1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole
Description
1-[4-(tert-Butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole is a benzimidazole derivative characterized by:
- A 1H-1,3-benzimidazole core substituted with 5,6-dimethyl groups to enhance steric stability and modulate electronic properties.
- A 2-chloro-3-pyridinyl moiety at the C2 position, which may influence binding interactions in biological targets.
This compound’s structural features position it within a broader class of benzimidazole derivatives investigated for pharmacological activities, including antioxidant and receptor-modulating properties .
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-2-(2-chloropyridin-3-yl)-5,6-dimethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3/c1-16-13-21-22(14-17(16)2)29(24(28-21)20-7-6-12-27-23(20)26)15-18-8-10-19(11-9-18)25(3,4)5/h6-14H,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAKTEOIEMLOEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole, commonly referred to as a benzimidazole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of benzimidazole derivatives known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by relevant research findings and data.
Molecular Information:
- CAS Number: 344279-61-4
- Molecular Formula: C25H26ClN3
- Molar Mass: 403.95 g/mol
- Density: 1.14 g/cm³ (predicted)
- Boiling Point: 588.4 °C (predicted)
- pKa: 3.63 (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C25H26ClN3 |
| Molar Mass | 403.95 g/mol |
| Density | 1.14 g/cm³ |
| Boiling Point | 588.4 °C |
| pKa | 3.63 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including the compound . Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines:
- Mechanism of Action: The benzimidazole scaffold is known to interfere with cellular processes such as DNA replication and repair, leading to apoptosis in cancer cells.
- Cell Lines Tested: The compound has shown activity against multiple cancer types, including breast (MDA-MB-231), liver (HepG2), and colorectal cancer cells.
In a study published in ACS Omega, researchers synthesized several benzimidazole derivatives and evaluated their cytotoxicity using various cancer cell lines, demonstrating that modifications in the chemical structure could enhance biological activity .
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have also been extensively studied:
- Inhibition of Pathogens: Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Mechanism: The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
A comprehensive review highlighted the broad spectrum of biological activities exhibited by benzimidazole derivatives, emphasizing their potential as novel antimicrobial agents .
Anti-inflammatory Activity
Research has also indicated that benzimidazole derivatives possess anti-inflammatory properties:
- Cytokine Inhibition: These compounds can inhibit the production of pro-inflammatory cytokines, thus playing a role in managing inflammatory diseases.
- Pathways Affected: The inhibition of NF-kB and other inflammatory pathways has been observed in various studies.
Structure-Activity Relationship (SAR)
Understanding the SAR of benzimidazole compounds is crucial for optimizing their biological activity:
- Substituent Effects: Modifications at specific positions on the benzimidazole ring can significantly influence potency and selectivity against target enzymes or receptors.
- Computational Studies: Molecular modeling studies have been employed to predict the binding affinities and interactions between these compounds and their biological targets .
Case Study 1: Anticancer Efficacy
In a recent study focusing on a series of benzimidazole derivatives, one compound exhibited an IC50 value of 0.5 µM against MDA-MB-231 cells, indicating potent anticancer activity . The study further explored the mechanism through which these compounds induce apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Activity
Another investigation evaluated the antimicrobial efficacy of various benzimidazole derivatives against Mycobacterium tuberculosis, showcasing promising results with minimum inhibitory concentrations (MICs) as low as 0.01 µg/mL . This highlights the potential application of these compounds in treating resistant strains of tuberculosis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Benzimidazole Derivatives
*Calculated based on formula.
Key Observations:
Thiophene-containing derivatives () exhibit lower molecular weights and moderate bioactivity, suggesting simpler substituents may limit efficacy .
Chloro-Pyridinyl Position Effects :
- The 2-chloro-3-pyridinyl group in the target compound and ’s analog differs from the 6-chloro-3-pyridinyl group in ’s compound. Positional changes in halogens can alter electronic properties and binding affinity .
Pharmacological Performance: Quinolin-2-ol derivatives () show superior antioxidant activity compared to thiophene-based analogs, highlighting the role of fused aromatic systems in radical scavenging .
Molecular Weight and Purity
- The target compound’s higher molecular weight (~428.9 g/mol) compared to ’s analog (~410.8 g/mol) reflects the tert-butyl group’s bulk. Purity data for the target compound are unavailable, but analogs in achieve ≥95% purity, suggesting feasible synthesis .
Q & A
Q. What green chemistry approaches minimize waste in large-scale synthesis?
- Strategy : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF. Optimize atom economy via one-pot alkylation-cyclization sequences and recover catalysts (e.g., K₂CO₃) via aqueous extraction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
